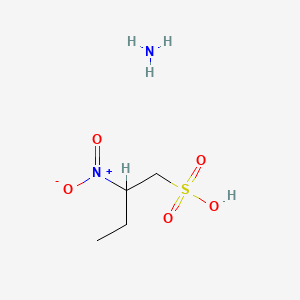
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide is a quaternary ammonium compound with a complex structure It consists of a trimethylammonium group attached to a phenoxyethyl chain, which is further connected to a dihydroxypropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide typically involves multiple steps. One common method includes the reaction of 2,3-dihydroxypropyl bromide with 4-hydroxyphenoxyethyltrimethylammonium iodide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is crucial to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals, surfactants, and other industrial products
Wirkmechanismus
The mechanism of action of (2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound’s quaternary ammonium group allows it to interact with negatively charged molecules, such as cell membranes and proteins. This interaction can disrupt cellular processes, leading to antimicrobial effects. Additionally, the phenoxy and dihydroxypropoxy groups may contribute to its overall biological activity by interacting with various enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide: Similar structure but with a bromide ion instead of iodide.
2-(4-(2,3-Dihydroxypropoxy)phenoxy)ethyl-trimethylazanium chloride: Similar structure with a chloride ion.
Uniqueness
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide is unique due to its specific combination of functional groups and the presence of an iodide ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .
Eigenschaften
CAS-Nummer |
110056-43-4 |
|---|---|
Molekularformel |
C14H24INO4 |
Molekulargewicht |
397.25 g/mol |
IUPAC-Name |
2-[4-(2,3-dihydroxypropoxy)phenoxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H24NO4.HI/c1-15(2,3)8-9-18-13-4-6-14(7-5-13)19-11-12(17)10-16;/h4-7,12,16-17H,8-11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UJPWCSGKOUYGSR-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCOC1=CC=C(C=C1)OCC(CO)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



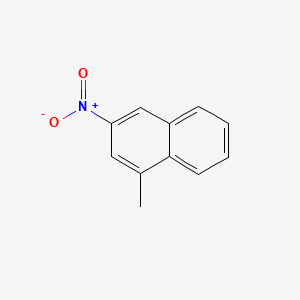



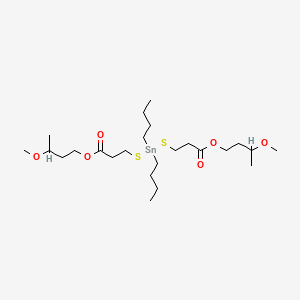

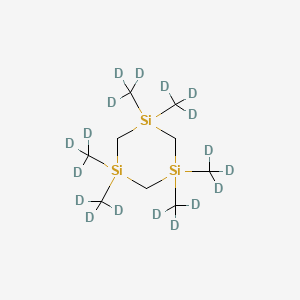
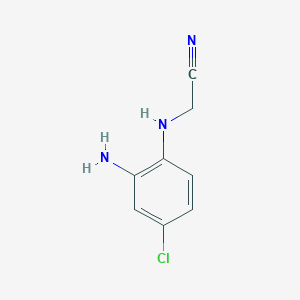
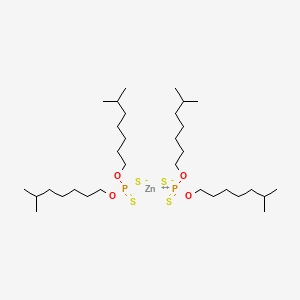
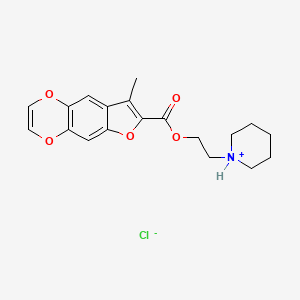
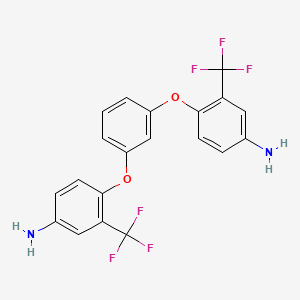
![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
